Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-
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Overview
Description
Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]- is a complex organic compound that features a benzimidazole moiety linked to a thienyl group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions may produce halogenated benzimidazole compounds .
Scientific Research Applications
Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to specific sites on proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Benzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
What sets Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]- apart is its unique structure that combines a benzimidazole ring with a thienyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
194417-13-5 |
---|---|
Molecular Formula |
C23H21N3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[5-[(2-butylbenzimidazol-1-yl)methyl]thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C23H21N3S/c1-2-3-12-23-25-20-10-6-7-11-21(20)26(23)16-18-13-14-22(27-18)19-9-5-4-8-17(19)15-24/h4-11,13-14H,2-3,12,16H2,1H3 |
InChI Key |
UOGQVIUTBDLCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(S3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
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